4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione
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Overview
Description
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione is an organic compound characterized by a bromine atom attached to a cyclohexanedione ring with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione typically involves the bromination of 2,2,5,5-tetramethyl-1,3-cyclohexanedione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the parent compound, 2,2,5,5-tetramethyl-1,3-cyclohexanedione.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted cyclohexanediones.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,5,5-tetramethyl-1,3-cyclohexanedione.
Scientific Research Applications
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclohexanedione ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-1,3-cyclohexanedione: The parent compound without the bromine atom.
4-Chloro-2,2,5,5-tetramethyl-1,3-cyclohexanedione: A similar compound with a chlorine atom instead of bromine.
4-Iodo-2,2,5,5-tetramethyl-1,3-cyclohexanedione: A similar compound with an iodine atom instead of bromine.
Uniqueness
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs
Properties
CAS No. |
42221-72-7 |
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Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
4-bromo-2,2,5,5-tetramethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15BrO2/c1-9(2)5-6(12)10(3,4)8(13)7(9)11/h7H,5H2,1-4H3 |
InChI Key |
ICEXMQFWIVFTFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1Br)(C)C)C |
Origin of Product |
United States |
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